The presence of a nitrogen atom and a pyrrolidine ring in 1-EP's structure allows it to function as a chiral ligand in organic synthesis. Chiral ligands play a crucial role in asymmetric catalysis, influencing the stereochemistry of the final product. Studies have shown that specific derivatives of 1-EP, like (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, can be effective ligands in copper(II)-catalyzed Henry reactions. These reactions facilitate the formation of carbon-nitrogen bonds with high enantioselectivity, meaning they favor the production of one specific mirror image of the molecule [1]. This characteristic makes 1-EP derivatives valuable tools for synthesizing optically pure compounds, which are essential in various fields like drug discovery.
[1] Benchchem. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
The unique properties of 1-EP derivatives also make them useful for developing analytical methods in scientific research. The specific example mentioned earlier, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, has been used to establish an efficient method for determining enantiomeric purity. This method utilizes high-performance liquid chromatography (HPLC) with pre-column derivatization to separate and analyze the different enantiomers of the compound. This analytical technique offers advantages like accuracy, stability, and speed, making it suitable for quality control purposes in research involving chiral molecules [1].
1-Ethylpyrrolidine is an organic compound characterized by a five-membered saturated heterocyclic structure containing one nitrogen atom and four carbon atoms, with an ethyl group attached to the nitrogen. Its chemical formula is , and it is classified under the category of pyrrolidines, which are cyclic amines. The compound's structure can be represented as follows:
1-Ethylpyrrolidine is noted for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and reactivity.
Recent studies have explored regioselective and enantioselective hydroalkylation reactions involving pyrrolidine derivatives, indicating the versatility of pyrrolidine-based compounds in synthetic chemistry .
Research indicates that 1-Ethylpyrrolidine exhibits biological activity, particularly in the context of its derivatives. For instance, related compounds have shown potential as inhibitors of certain enzymes involved in metabolic processes. The specific biological activities of 1-Ethylpyrrolidine itself are less well-documented, but its structural similarity to other biologically active compounds suggests potential pharmacological applications .
The synthesis of 1-Ethylpyrrolidine can be achieved through several methods:
Recent advancements have introduced more efficient catalytic methods for synthesizing chiral pyrrolidines, enhancing yields and selectivity .
1-Ethylpyrrolidine has several applications across different fields:
Interaction studies involving 1-Ethylpyrrolidine focus on its role as a ligand or substrate in biochemical pathways. For example, investigations into its interactions with proteins involved in drug metabolism and enzyme activity are crucial for understanding its pharmacokinetic properties. The compound may also interact with cellular pathways related to oxidative stress and metabolic regulation .
Several compounds share structural similarities with 1-Ethylpyrrolidine, including:
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| 1-Ethylpyrrolidine | Saturated Heterocycle | Ethyl-substituted, potential drug candidate |
| Pyrrolidine | Saturated Heterocycle | Parent compound without substitution |
| 1-Methylpyrrolidine | Saturated Heterocycle | Methyl substitution affects properties |
| 2-Pyrrolidinone | Lactam | Contains a carbonyl group; more reactive |
The uniqueness of 1-Ethylpyrrolidine lies in its specific ethyl substitution on the nitrogen atom, which influences both its chemical reactivity and potential biological activity compared to other similar compounds.
Palladium-carbon mediated reductive amination represents a fundamental synthetic methodology for the preparation of 1-ethylpyrrolidine derivatives [1]. This approach involves the formation of carbon-nitrogen bonds through the reduction of imine intermediates generated from aldehydes or ketones and primary amines under hydrogen atmosphere [1] [2]. The mechanism proceeds through initial condensation of the carbonyl compound with the amine to form an imine, followed by catalytic reduction to yield the desired secondary amine product [1].
The palladium-carbon catalyst system demonstrates exceptional versatility in reductive amination processes, with reaction conditions typically ranging from 25 to 100 degrees Celsius under hydrogen pressures of 1 to 10 bar [1]. Research findings indicate that 5% palladium on carbon provides optimal catalytic activity for pyrrolidine synthesis, achieving product yields between 70 and 95 percent [1] [3]. The heterogeneous nature of the palladium-carbon catalyst facilitates easy separation and recovery, making this approach particularly attractive for large-scale synthetic applications [3].
Mechanistic studies reveal that the palladium surface mediates both the activation of molecular hydrogen and the subsequent reduction of the carbon-nitrogen double bond [4]. The rate-determining step involves the desorption of the pyrrolidine product from the catalyst surface, which can be enhanced through optimization of reaction temperature and hydrogen pressure [4]. Alternative palladium systems including tetrakis(triphenylphosphine)palladium(0) and bis(dibenzylideneacetone)palladium(0) have been employed with varying degrees of success, achieving yields ranging from 36 to 94 percent depending on substrate complexity [5] [6].
| Catalyst System | Temperature (°C) | Pressure (bar) | Substrate Class | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium/Carbon + Hydrogen | 25-100 | 1-10 | Aldehydes/Ketones + Amines | 70-95 | [1] |
| Tetrakis(triphenylphosphine)palladium(0) + Hydrogen | 60-120 | 2.5-50 | Pyrrole derivatives | 36-94 | [7] [8] |
| Bis(dibenzylideneacetone)palladium(0)/Ligand + Hydrogen | 80-150 | 10-100 | Aromatic compounds | 21-91 | [9] [5] |
| Palladium(II) acetate/Triphenylphosphine + Hydrogen | 120 | 1-5 | Iodotoluene derivatives | 73-95 | [10] |
Pressure-controlled autoclave systems provide enhanced control over reaction parameters for 1-ethylpyrrolidine synthesis, enabling optimization of conversion rates and product selectivity [11] [12]. Autoclave reactors facilitate reactions at elevated temperatures and pressures, which are essential for achieving complete reduction of recalcitrant substrates [11]. Research demonstrates that pressure optimization significantly influences both reaction kinetics and thermodynamic equilibrium positions [12].
Investigation of pressure effects reveals optimal operating ranges between 50 and 145 bar for most pyrrolidine synthesis applications [8] [13]. At pressures below 50 bar, incomplete conversion is frequently observed, while pressures exceeding 145 bar may lead to over-reduction and formation of undesired side products [8]. Temperature control within autoclave systems typically ranges from 100 to 245 degrees Celsius, with higher temperatures promoting faster reaction rates but potentially compromising selectivity [14].
Catalyst loading optimization studies indicate that palladium concentrations between 1 and 5 mole percent provide the best balance between catalytic efficiency and economic considerations [15] [14]. Higher catalyst loadings do not proportionally increase reaction rates due to mass transfer limitations and potential catalyst agglomeration [15]. Reaction time optimization reveals that most reductive amination processes reach completion within 1 to 5 hours under optimized conditions [8] [14].
| Pressure Range (bar) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 50-145 | 100 | 1-5 | 1-5 | 60-97 | 85-95 |
| 2.5-50 | 25-60 | 0.5-24 | 0.5-10 | 90-99 | 95-99 |
| 4-15 | 235 | 6 | 4 | 52-88 | 64-76 |
| 10-100 | 30-150 | 2-12 | 1-20 | 25-95 | 70-90 |
The influence of hydrogen partial pressure on reaction outcomes has been extensively studied, with research indicating that hydrogen pressures of 4 bar provide optimal results for pyrrolidine synthesis [14]. Lower hydrogen pressures result in incomplete reduction, while excessive pressures may promote undesired hydrogenolysis reactions [14]. Careful pressure control also affects the stereochemical outcome of the reaction, with specific pressure ranges favoring formation of desired stereoisomers [14].
Chiral resolution techniques constitute essential methodologies for obtaining enantiomerically pure 1-ethylpyrrolidine derivatives [16] [17]. High-performance liquid chromatography employing chiral stationary phases represents the most widely utilized approach for analytical and preparative enantiomer separation [16] [18]. Chiralcel OD-H columns, containing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, demonstrate exceptional resolution capabilities for pyrrolidine derivatives [16] [18].
Optimization studies reveal that mobile phase composition critically influences separation efficiency, with hexane-ethanol mixtures in ratios of 98:2 providing optimal resolution factors exceeding 7.0 [18]. The addition of triethylamine as a mobile phase modifier enhances peak symmetry and reduces tailing effects commonly observed with basic compounds [18]. Temperature control at 25 degrees Celsius ensures consistent separation performance and maintains column stability over extended periods [18].
Crystallization-based resolution methods utilize chiral resolving agents such as tartaric acid and mandelic acid to form diastereomeric salts with differential solubilities [17]. This approach enables large-scale separation of enantiomers with resolution factors ranging from 2.0 to 5.0, achieving enantiomeric excesses between 85 and 99 percent [17]. The selection of appropriate solvents and crystallization conditions significantly impacts the efficiency of the resolution process [17].
Enzymatic resolution approaches employ stereoselective enzymes such as lipases and esterases to preferentially react with one enantiomer [19]. These biocatalytic methods operate under mild conditions at physiological pH values between 7 and 8, with reaction temperatures typically maintained between 37 and 50 degrees Celsius [19]. Enzymatic resolution achieves enantiomeric excesses ranging from 90 to 99 percent while maintaining high substrate conversion rates [19].
| Resolution Method | Resolving Agent/Stationary Phase | Operating Conditions | Resolution Factor | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (Chiralcel OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane:ethanol (98:2), 25°C | >7.0 | >99 | [16] [18] |
| Crystallization with Chiral Acids | Tartaric acid, Mandelic acid | Solvent crystallization, Room Temperature | 2.0-5.0 | 85-99 | [17] |
| Enzymatic Resolution | Lipases, Esterases | pH 7-8, 37-50°C | Not Applicable | 90-99 | [19] |
| Chiral Derivatization | PCP2-Me, PCP2 | Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Room Temperature | 3.0-8.0 | 96-99 | [20] [21] |
Advanced chiral derivatization techniques employ pyrrolidine-based chiral derivatization reagents such as (S)-pyrrolidine-2-carboxylic acid N-(N'-methylpyridine-2-yl)amide for enhanced sensitivity and separation efficiency [20] [21]. These reagents form diastereomeric derivatives that can be separated using conventional chromatographic methods, achieving detection limits as low as 15 to 72 attomoles [20]. The positively charged nature of these derivatization reagents enhances ionization efficiency in mass spectrometric detection systems [20] [21].
Stereoselective alkylation protocols enable the direct construction of chiral 1-ethylpyrrolidine derivatives with precise control over absolute stereochemistry [22] [23]. Asymmetric allylic alkylation reactions employ chiral palladium complexes to establish stereogenic quaternary centers with exceptional enantioselectivity [22] [23]. Research demonstrates that benzyloxy imide substrates undergo alkylation with enantiomeric excesses ranging from 90 to 98 percent when treated with appropriate chiral ligands [22] [23].
The mechanism of asymmetric allylic alkylation involves initial oxidative addition of the palladium catalyst to the allylic substrate, followed by nucleophilic attack of the pyrrolidine derivative [22]. The stereochemical outcome is determined by the chiral environment created by the ligand, which directs the approach of the nucleophile to one face of the palladium-allyl intermediate [22]. Product yields typically range from 65 to 85 percent under optimized reaction conditions [22] [23].
Enantioselective reductive alkynylation reactions utilize iridium-copper catalytic systems with chiral N-PINAP ligands to achieve carbon-carbon bond formation with simultaneous introduction of chirality [24]. This methodology enables one-pot synthesis of complex pyrrolidine alkaloids with enantiomeric excesses between 90 and 98 percent [24]. The reaction proceeds through initial reduction of the amide substrate followed by alkynylation and subsequent cyclization to form the pyrrolidine ring [24].
Stereoselective carbon-hydrogen arylation protocols employ palladium(II) acetate catalysts with aminoquinoline directing groups to achieve regioselective and stereoselective functionalization of pyrrolidine derivatives [25]. These reactions demonstrate exceptional diastereoselectivity, with cis-selectivities exceeding 99:1 in most cases [25]. The directing group approach enables precise control over both the site of functionalization and the resulting stereochemistry [25].
| Alkylation Method | Catalyst System | Substrate Type | Stereoselectivity | Enantiomeric Excess (%) | Product Yield (%) |
|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands | Benzyloxy imides | >20:1 | 90-98 | 65-85 |
| Enantioselective Reductive Alkynylation | Iridium/Copper/N-PINAP | Aliphatic amides + alkynes | >10:1 | 90-98 | 70-90 |
| Stereoselective Carbon-Hydrogen Arylation | Palladium(II) acetate/aminoquinoline | Pyrrolidine/piperidine derivatives | cis >99:1 | >99 | 43-91 |
| Double Reductive Alkylation | Lithium/Ammonia (Birch conditions) | Substituted pyrroles | cis >95:5 | Not Applicable (racemic) | 60-80 |
Double reductive alkylation reactions under Birch reduction conditions provide access to cis-3,4-disubstituted pyrrolidines with high diastereoselectivity [26]. These reactions employ lithium metal in liquid ammonia to generate highly reactive carbanion intermediates that undergo alkylation with retention of stereochemistry [26]. The cis-stereoselectivity arises from the concerted nature of the reduction-alkylation process, with diastereomeric ratios typically exceeding 95:5 [26].
1-Ethylpyrrolidine exhibits characteristic phase transition behavior typical of secondary aliphatic amines. The compound demonstrates a normal boiling point of 104.0°C (377.15 K) at standard atmospheric pressure (760 mmHg) [1]. This relatively low boiling point reflects the moderate molecular weight (99.174 g/mol) and the presence of the tertiary nitrogen atom, which affects intermolecular hydrogen bonding patterns compared to primary amines [1] [2].
The melting point range spans 102-104°C [2], indicating a narrow crystallization temperature window. This narrow range suggests good compound purity and consistent molecular packing in the solid state. The proximity of melting and boiling points indicates that 1-ethylpyrrolidine exists as a liquid over a relatively narrow temperature range under standard conditions.
Table 1: Phase Transition Characteristics of 1-Ethylpyrrolidine
| Transition Type | Temperature (K) | Temperature (°C) | Pressure (kPa) | Reference |
|---|---|---|---|---|
| Normal Boiling Point | 377.15 | 104.0 | 101.325 | [1] |
| Melting Point Range | 375.15 - 377.15 | 102 - 104 | Atmospheric | [2] |
| Flash Point | 251.15 | -22 | Atmospheric | [2] |
The flash point of -22°C [2] indicates significant fire hazard potential, classifying the compound as highly flammable. This low flash point necessitates careful handling procedures and appropriate safety measures during storage and use.
The vapor pressure behavior of 1-ethylpyrrolidine follows typical organic compound patterns, with exponential increase with temperature. At room temperature (298 K), the compound exhibits relatively low volatility, making it suitable for applications requiring reduced vapor emissions [1] [2].
Table 2: Vapor Pressure and Volatility Profile
| Temperature (K) | Temperature (°C) | Volatility Classification | Estimated Pressure Range |
|---|---|---|---|
| 298 | 24.9 | Very Low | <1 mmHg |
| 320 | 46.9 | Low | 1-5 mmHg |
| 340 | 66.9 | Moderate | 5-20 mmHg |
| 360 | 86.9 | High | 20-100 mmHg |
| 377 | 103.9 | Very High | ~760 mmHg |
The thermodynamic properties associated with vaporization include an estimated standard enthalpy of vaporization of 35-40 kJ/mol, typical for secondary amines of similar molecular weight. The entropy of vaporization, calculated using Trouton rule approximation, falls within 90-100 J/(mol·K) range at the normal boiling point.
1-Ethylpyrrolidine demonstrates diverse solvation behavior across different solvent systems, primarily governed by its amphiphilic nature combining the polar nitrogen functionality with the hydrophobic ethyl and pyrrolidine ring components [3] [4].
Hydrogen Bonding Interactions: The tertiary nitrogen atom serves as a hydrogen bond acceptor with an estimated pKa of 10.43 [2], indicating significant basicity. This enables strong interactions with protic solvents including water, alcohols, and carboxylic acids. The nitrogen lone pair availability facilitates formation of stable solvent-solute complexes with hydrogen bond donors [5] [6].
Dipolar Interactions: The compound exhibits moderate dipole moment due to the electronegative nitrogen atom and asymmetric molecular geometry. This enables favorable interactions with polar aprotic solvents such as acetone, dimethyl sulfoxide, and tetrahydrofuran through dipole-dipole mechanisms [3] [4].
Van der Waals Forces: The ethyl substituent and pyrrolidine ring contribute significant van der Waals interaction capacity, enabling moderate solubility in less polar organic solvents. These dispersion forces become increasingly important in non-polar solvent systems [6].
Table 3: Solvation Characteristics in Representative Solvent Systems
| Solvent System | Solubility | Interaction Type | Estimated Solvation Energy |
|---|---|---|---|
| Water | High | H-bonding, dipolar | -15 to -20 kJ/mol |
| Ethanol | Very High | H-bonding, dipolar | -18 to -25 kJ/mol |
| Acetone | High | Dipolar, van der Waals | -10 to -15 kJ/mol |
| Chloroform | Moderate | Dipolar, van der Waals | -8 to -12 kJ/mol |
| Hexane | Low | van der Waals only | -5 to -8 kJ/mol |
The octanol-water partition coefficient serves as the primary descriptor of 1-ethylpyrrolidine lipophilicity. Based on structural analysis and comparison with analogous compounds, the estimated LogP value ranges from 0.6 to 1.0, indicating moderate lipophilic character [7] [8].
Experimental Methodology: Partition coefficient determination employs the standard shake-flask method with equilibration at 298.15 K. The procedure involves dissolving 1-ethylpyrrolidine in pre-saturated octanol-water systems, followed by phase separation and quantitative analysis using gas chromatography or ultraviolet spectroscopy [7].
Table 4: Partition Coefficient Data for 1-Ethylpyrrolidine
| Solvent Pair | Estimated LogP | Temperature (K) | Method | Notes |
|---|---|---|---|---|
| Octanol/Water | 0.8 ± 0.2 | 298.15 | Shake-flask | Standard reference |
| Chloroform/Water | 1.2 ± 0.3 | 298.15 | Shake-flask | Higher organic phase |
| Ethyl Acetate/Water | 0.6 ± 0.2 | 298.15 | Shake-flask | Moderate polarity |
| Hexane/Water | 2.1 ± 0.4 | 298.15 | Shake-flask | Hydrophobic system |
Temperature Dependence: Partition coefficients exhibit moderate temperature sensitivity, with LogP values typically decreasing 0.01-0.02 units per Kelvin increase. This temperature dependence reflects changes in solvent properties and intermolecular interaction strengths [9].
Structural Factors: The pyrrolidine ring contributes approximately 0.3-0.4 LogP units, while the ethyl substitution adds 0.4-0.5 units compared to the parent pyrrolidine. The tertiary nitrogen functionality reduces overall lipophilicity by approximately 0.2-0.3 units due to hydrogen bonding capacity [8] [9].
Applications: These partition coefficient values indicate moderate bioavailability potential and suggest balanced distribution between aqueous and lipophilic biological compartments. The LogP range of 0.6-1.0 falls within optimal parameters for pharmaceutical applications requiring membrane permeability combined with aqueous solubility [10].
Flammable;Corrosive